molecular formula C11H9NO B11916228 7-methyl-2H-chromene-3-carbonitrile

7-methyl-2H-chromene-3-carbonitrile

Cat. No.: B11916228
M. Wt: 171.19 g/mol
InChI Key: WPYUARFCSMBOHX-UHFFFAOYSA-N
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Description

7-Methyl-2H-chromene-3-carbonitrile is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in pharmaceuticals, materials science, and organic synthesis . The compound’s structure includes a chromene ring with a methyl group at the 7th position and a nitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . This method is considered green and efficient, yielding high purity products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar starting materials and conditions. The use of catalysts such as lipase in ionic liquids has been explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted chromenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The chromene ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 7th position and the nitrile group at the 3rd position provides distinct properties compared to other chromene derivatives .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

7-methyl-2H-chromene-3-carbonitrile

InChI

InChI=1S/C11H9NO/c1-8-2-3-10-5-9(6-12)7-13-11(10)4-8/h2-5H,7H2,1H3

InChI Key

WPYUARFCSMBOHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(CO2)C#N

Origin of Product

United States

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